molecular formula C12H15Cl B13359896 1-(4-Chlorobutyl)-4-vinylbenzene

1-(4-Chlorobutyl)-4-vinylbenzene

Cat. No.: B13359896
M. Wt: 194.70 g/mol
InChI Key: IJCANENWEKVZCT-UHFFFAOYSA-N
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Description

1-(4-Chlorobutyl)-4-vinylbenzene is an organic compound that features a vinyl group attached to a benzene ring, with a 4-chlorobutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobutyl)-4-vinylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-vinylbenzene with 1-chlorobutane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobutyl)-4-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peracids, osmium tetroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, sodium hydride.

Major Products:

Scientific Research Applications

1-(4-Chlorobutyl)-4-vinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Chlorobutyl)-4-vinylbenzene exerts its effects involves its ability to participate in electrophilic and nucleophilic reactions. The vinyl group can undergo polymerization, while the 4-chlorobutyl group can engage in substitution reactions. These interactions are facilitated by the compound’s electronic structure, which allows it to act as both an electrophile and a nucleophile .

Comparison with Similar Compounds

    1-(4-Chlorobutyl)-benzene: Lacks the vinyl group, making it less reactive in polymerization reactions.

    4-Vinylbenzyl chloride: Contains a benzyl chloride group instead of a 4-chlorobutyl group, leading to different reactivity patterns.

Uniqueness: 1-(4-Chlorobutyl)-4-vinylbenzene is unique due to the presence of both a vinyl group and a 4-chlorobutyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

Molecular Formula

C12H15Cl

Molecular Weight

194.70 g/mol

IUPAC Name

1-(4-chlorobutyl)-4-ethenylbenzene

InChI

InChI=1S/C12H15Cl/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h2,6-9H,1,3-5,10H2

InChI Key

IJCANENWEKVZCT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CCCCCl

Origin of Product

United States

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